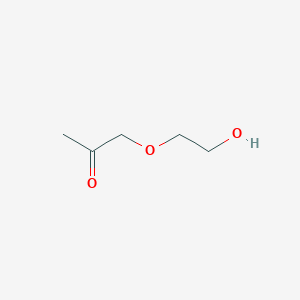

2-Propanone, 1-(2-hydroxyethoxy)-

Description

Contextualization of Ether-Ketones within Advanced Organic Synthesis

Ether-ketones are a class of organic compounds characterized by the presence of both an ether linkage (-O-) and a ketone group (C=O) within the same molecule. This dual functionality imparts a unique reactivity profile, making them valuable intermediates in advanced organic synthesis. The ether group is generally stable and can act as a polar modifier, influencing the solubility and conformational properties of the molecule. The ketone group, on the other hand, is a versatile functional handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalization reactions. The interplay between these two groups allows for the construction of complex molecular frameworks.

The Role of Hydroxyethoxy-Functionalized Acetones in Chemical Research

The introduction of a hydroxyethoxy moiety [-OCH2CH2OH] to an acetone (B3395972) backbone, as seen in 2-Propanone, 1-(2-hydroxyethoxy)-, adds another layer of chemical versatility. The terminal primary alcohol can undergo a variety of reactions, such as esterification, etherification, and oxidation, providing a site for further molecular elaboration or for attachment to other molecules or surfaces. This trifunctional nature—ketone, ether, and alcohol—makes hydroxyethoxy-functionalized acetones potential building blocks for polymers, surfactants, and specialty solvents. The hydroxyl group can also participate in intramolecular hydrogen bonding, which can influence the molecule's physical properties and reactivity.

Current Research Frontiers and Unexplored Avenues for 2-Propanone, 1-(2-hydroxyethoxy)-

While dedicated research on 2-Propanone, 1-(2-hydroxyethoxy)- is limited, its structure points toward several unexplored research frontiers. Its potential as a monomer for the synthesis of novel polyether-ketones with tailored properties is a significant area for investigation. These polymers could exhibit unique thermal and mechanical properties due to the presence of the pendant hydroxyl groups. Furthermore, its utility as a reactive intermediate in the synthesis of heterocyclic compounds and other complex organic molecules remains a promising but underexplored field. The compound could also be investigated for its properties as a specialty solvent, given its polarity and hydrogen bonding capabilities.

Physicochemical Properties of 2-Propanone, 1-(2-hydroxyethoxy)-

A summary of the known physical and chemical properties of 2-Propanone, 1-(2-hydroxyethoxy)- is provided in the table below.

| Property | Value |

| CAS Number | 41006-01-3 |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Boiling Point | 79-81 °C at 3 Torr a2bchem.com |

| Density | 1.1165 g/cm³ a2bchem.com |

| Predicted pKa | 14.26 ± 0.10 a2bchem.com |

Plausible Synthetic Route

A chemically reasonable and widely utilized method for the synthesis of ethers is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. For the preparation of 2-Propanone, 1-(2-hydroxyethoxy)-, a plausible route would involve the reaction of the sodium salt of ethylene (B1197577) glycol with chloroacetone (B47974).

In this proposed synthesis, ethylene glycol is first deprotonated by a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone that bears the chlorine atom. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of the ether linkage and the final product, 2-Propanone, 1-(2-hydroxyethoxy)-. Chloroacetone itself can be synthesized through the chlorination of acetone.

Spectroscopic Characterization (Theoretical)

Due to the limited availability of published experimental spectra for 2-Propanone, 1-(2-hydroxyethoxy)-, a theoretical description of its expected spectroscopic features is presented below.

Interactive Spectroscopic Data Prediction

Based on the structure of 2-Propanone, 1-(2-hydroxyethoxy)-, we can predict the key features of its spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

-CH₃ (Acetyl group): A singlet around δ 2.1-2.3 ppm.

-O-CH₂-C=O (Methylene group adjacent to the carbonyl): A singlet around δ 4.1-4.3 ppm.

-O-CH₂-CH₂-OH (Methylene group adjacent to the ether oxygen): A triplet around δ 3.6-3.8 ppm.

-CH₂-OH (Methylene group adjacent to the hydroxyl): A triplet around δ 3.7-3.9 ppm.

-OH (Hydroxyl group): A broad singlet whose chemical shift would be dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would provide information on the carbon skeleton.

-CH₃ (Acetyl group): A signal around δ 25-30 ppm.

-O-CH₂-C=O (Methylene group adjacent to the carbonyl): A signal around δ 75-80 ppm.

-O-CH₂-CH₂-OH (Methylene group adjacent to the ether oxygen): A signal around δ 70-75 ppm.

-CH₂-OH (Methylene group adjacent to the hydroxyl): A signal around δ 60-65 ppm.

C=O (Ketone carbonyl): A signal in the downfield region, typically around δ 205-215 ppm.

IR (Infrared) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

C-H stretch (alkane): Sharp peaks in the region of 2850-3000 cm⁻¹.

C=O stretch (ketone): A strong, sharp peak around 1715 cm⁻¹.

C-O stretch (ether and alcohol): Bands in the region of 1050-1150 cm⁻¹.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O3 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

1-(2-hydroxyethoxy)propan-2-one |

InChI |

InChI=1S/C5H10O3/c1-5(7)4-8-3-2-6/h6H,2-4H2,1H3 |

InChI Key |

WUIPYXYXHSVAIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COCCO |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Propanone, 1 2 Hydroxyethoxy

Catalytic Approaches and Mechanistic Insights in Synthesis

Catalysis offers pathways to enhance reaction rates, improve selectivity, and reduce the environmental impact of chemical processes. Both homogeneous and heterogeneous catalysts play crucial roles in the synthesis of 2-Propanone, 1-(2-hydroxyethoxy)- and its precursors.

The key transformations in the synthesis are the formation of the hydroxyacetone (B41140) backbone and the subsequent C-O ether linkage.

Catalysts for Precursor Synthesis: A significant advancement involves the catalytic conversion of glycerol (B35011) to hydroxyacetone. wikipedia.org Glycerol, a renewable byproduct of biodiesel production, can be dehydrated to form hydroxyacetone. wikipedia.org Novel nano-sized catalysts have been developed for this purpose, demonstrating high selectivity. For instance, a catalyst composed of 50% copper and 50% aluminum has been shown to convert glycerol to hydroxyacetone with up to 100% selectivity under specific conditions. google.comgoogle.com Another effective system is the La₂CuO₄ catalyst, which facilitates the gas-phase dehydration of glycerol to hydroxyacetone with high yields at relatively low temperatures. researchgate.net

Catalysts for Etherification: For the etherification step via the Williamson synthesis, phase-transfer catalysts (PTCs) represent a notable development. PTCs, such as quaternary ammonium (B1175870) salts, can facilitate the reaction between the water-soluble alkoxide and the organically soluble alkyl halide, enabling the use of biphasic reaction media and milder conditions. google.com For alternative routes like reductive etherification, which couples a ketone with an alcohol, well-defined cationic Ruthenium-H complexes and heterogeneous platinum catalysts have proven effective. organic-chemistry.org

The choice between a homogeneous and a heterogeneous catalyst depends on the specific reaction step and desired process conditions.

Homogeneous Catalysis: In the context of C-O bond formation via the Williamson synthesis, simple bases like sodium hydroxide (B78521) or potassium carbonate act as homogeneous catalysts by generating the alkoxide in situ within the solvent phase. researchgate.net Similarly, acid-catalyzed ring-opening of ethylene (B1197577) oxide with sulfuric acid proceeds in a single phase. ijrcs.org Homogeneous catalysts often exhibit high activity and selectivity due to their well-defined active sites and the absence of mass transfer limitations. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysts are primarily employed in the synthesis of the hydroxyacetone precursor from glycerol. Solid acid catalysts like zeolites and solid base catalysts such as supported copper oxides (e.g., Cu/Al₂O₃, La₂CuO₄) are highly effective for the gas- or liquid-phase dehydration of glycerol. researchgate.netoup.com These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced thermal stability. Reductive etherification can also be mediated by heterogeneous platinum catalysts, which facilitate the reaction under ambient hydrogen pressure with water as the only byproduct. organic-chemistry.org

The following table provides a comparison of catalytic approaches for the synthesis.

| Catalytic Approach | Catalyst Type | Reaction Step | Advantages | Disadvantages |

| Homogeneous | Soluble Bases (NaOH, K₂CO₃), Phase-Transfer Catalysts, Ru-complexes | Williamson Ether Synthesis, Reductive Etherification | High activity & selectivity, mild reaction conditions, well-defined mechanisms. organic-chemistry.org | Difficult catalyst separation and recovery. organic-chemistry.org |

| Heterogeneous | Supported Metals (Cu/Al₂O₃), Mixed Oxides (La₂CuO₄), Zeolites, Platinum | Glycerol Dehydration, Reductive Etherification | Easy separation and recycling, high thermal stability, suitable for continuous processes. researchgate.netorganic-chemistry.orgoup.com | Potential for lower activity, mass transfer limitations, less defined active sites. |

Principles of Green Chemistry in the Production of 2-Propanone, 1-(2-hydroxyethoxy)-

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 2-Propanone, 1-(2-hydroxyethoxy)- can be made more sustainable by focusing on renewable feedstocks and efficient catalytic processes.

A cornerstone of a green approach to this synthesis is the use of glycerol as the starting material for the hydroxyacetone precursor. wikipedia.org Glycerol is the main byproduct of the biodiesel industry, making it an abundant, renewable, and low-cost feedstock. wikipedia.org The development of highly selective catalysts for glycerol dehydration is a prime example of green chemistry in action.

The table below highlights research findings on the green catalytic conversion of glycerol to hydroxyacetone.

| Catalyst System | Reaction Phase | Temperature | Selectivity to Hydroxyacetone | Reference |

| 50% Cu + 50% Al (nano-sized) | Liquid (Water) | 220 °C | 91 - 100% | google.comgoogle.com |

| La₂CuO₄ | Gas | 260 - 280 °C | ~76% Yield | researchgate.net |

| Cu-Alumina | Vapor | 180 - 200 °C | High (intermediate) | oup.com |

Key green chemistry principles applicable to this synthesis include:

Use of Renewable Feedstocks: Utilizing biomass-derived glycerol instead of petroleum-based starting materials. wikipedia.org

Catalysis: Employing recyclable heterogeneous catalysts like copper-based systems to minimize waste and enable continuous processing. google.comresearchgate.net

High Atom Economy: Designing reactions like the ring-opening of ethylene oxide, which is an addition reaction where all atoms of the reactants are incorporated into the final product.

Safer Solvents and Reaction Conditions: Exploring aqueous-phase reactions for glycerol conversion to reduce the reliance on volatile organic solvents. google.comgoogle.com

By integrating these principles, the production of 2-Propanone, 1-(2-hydroxyethoxy)- can be shifted towards a more environmentally benign and economically viable process.

Solvent-Free and Reduced-Solvent Reaction Systems

Traditional organic syntheses often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, the development of solvent-free or reduced-solvent reaction systems is a key area of green chemistry research. For the synthesis of 2-Propanone, 1-(2-hydroxyethoxy)-, these principles can be applied to established etherification reactions.

A plausible and established route for the synthesis of ethers is the Williamson ether synthesis, which, in this case, would involve the reaction of a salt of hydroxyacetone with a halo-alcohol such as 2-chloroethanol (B45725). Another viable pathway is the ring-opening of an epoxide, such as ethylene oxide, by hydroxyacetone.

In a solvent-free approach, the reactants themselves act as the reaction medium. For instance, the reaction between hydroxyacetone and ethylene oxide, a low-boiling liquid, could potentially be carried out in a sealed reactor under pressure without any additional solvent. The excess of one reactant can serve as the solvent.

Alternatively, high-boiling, non-volatile, and recyclable solvents such as ionic liquids or deep eutectic solvents could be employed in a reduced-solvent system. These solvents can facilitate the reaction by promoting the dissolution of reactants and stabilizing intermediates, while their low vapor pressure minimizes evaporative losses and exposure.

Another approach is the use of solid-supported catalysts. For example, hydroxyacetone could be deprotonated on a solid base, such as an alkali metal carbonate, and then reacted with 2-chloroethanol in the gas phase or in a slurry with minimal solvent.

Table 1: Comparison of Potential Solvent Systems for the Synthesis of 2-Propanone, 1-(2-hydroxyethoxy)-

| Solvent System | Advantages | Disadvantages |

| Solvent-Free | - No solvent waste- High reactant concentration- Potentially faster reaction rates | - Potential for high viscosity- Heat dissipation challenges- May require higher temperatures/pressures |

| Ionic Liquids | - Low volatility- High thermal stability- Recyclable | - High cost- Potential toxicity- Product separation can be difficult |

| Deep Eutectic Solvents | - Biodegradable- Low cost- Simple preparation | - Often hygroscopic- Can be viscous- Limited thermal stability range |

| Solid-Supported Catalyst | - Easy catalyst separation and reuse- Reduced waste streams | - Potential for lower reaction rates- Catalyst deactivation- Mass transfer limitations |

Atom-Economic and Energy-Efficient Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wordpress.comacs.orgrsc.org Energy efficiency, on the other hand, focuses on minimizing the energy input required for a chemical transformation.

The synthesis of 2-Propanone, 1-(2-hydroxyethoxy)- via the ring-opening of ethylene oxide with hydroxyacetone is an excellent example of an atom-economic reaction. In this addition reaction, all the atoms of both reactants are incorporated into the desired product, resulting in a theoretical atom economy of 100%.

Reaction: C₃H₆O₂ (Hydroxyacetone) + C₂H₄O (Ethylene Oxide) → C₅H₁₀O₃ (2-Propanone, 1-(2-hydroxyethoxy)-)

Atom Economy Calculation: (Molecular Weight of Product) / (Sum of Molecular Weights of Reactants) x 100% (118.13 g/mol ) / (74.08 g/mol + 44.05 g/mol ) x 100% = 100%

In contrast, the Williamson ether synthesis from hydroxyacetone and 2-chloroethanol has a lower atom economy due to the formation of a salt byproduct (e.g., NaCl).

Reaction (with sodium salt of hydroxyacetone): C₃H₅NaO₂ (Sodium salt of hydroxyacetone) + C₂H₅ClO (2-Chloroethanol) → C₅H₁₀O₃ (2-Propanone, 1-(2-hydroxyethoxy)-) + NaCl (Sodium Chloride)

To enhance energy efficiency, catalytic processes are highly desirable as they can lower the activation energy of the reaction, allowing it to proceed under milder conditions of temperature and pressure. For the reaction of hydroxyacetone with ethylene oxide, a catalytic amount of a base or an acid can be used to facilitate the ring-opening of the epoxide. Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Furthermore, adopting a continuous production process, such as in a fixed-bed reactor, can improve energy efficiency over batch processes. patsnap.com In such a setup, the reactants would be continuously passed over a solid catalyst bed, and the product continuously removed, allowing for better heat integration and reduced energy waste associated with heating and cooling large batch reactors.

Table 2: Atom Economy of Potential Synthetic Routes

| Synthetic Route | Reactants | Products | Byproducts | Atom Economy |

| Ethylene Oxide Ring-Opening | Hydroxyacetone, Ethylene Oxide | 2-Propanone, 1-(2-hydroxyethoxy)- | None | 100% |

| Williamson Ether Synthesis | Sodium salt of hydroxyacetone, 2-Chloroethanol | 2-Propanone, 1-(2-hydroxyethoxy)- | Sodium Chloride | ~67% |

Elucidating Reactivity and Mechanistic Pathways of 2 Propanone, 1 2 Hydroxyethoxy

Advanced Functional Group Interconversions and Derivatization Strategies

The presence of multiple reactive sites on 2-Propanone, 1-(2-hydroxyethoxy)- allows for selective modifications, a cornerstone of modern synthetic strategy. The distinct reactivity of the carbonyl, hydroxyl, and ether groups can be exploited to achieve a variety of derivatizations. solubilityofthings.com

The ketone's carbonyl group is a primary site for reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. youtube.com

Nucleophilic Addition: This is a characteristic reaction of ketones. youtube.com Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, can attack the carbonyl carbon directly to form a tetrahedral alkoxide intermediate. Subsequent protonation yields a tertiary alcohol. youtube.comyoutube.com Weaker nucleophiles typically require acid catalysis. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to attack by weak nucleophiles. youtube.com

A classic example of nucleophilic addition is the reaction with hydrogen cyanide (HCN) to form a cyanohydrin. chemguide.co.uk While the reaction is often performed using a mixture of sodium or potassium cyanide with a weak acid, the net result is the addition of H and CN across the double bond. chemguide.co.ukyoutube.com In the case of 2-Propanone, 1-(2-hydroxyethoxy)-, this would yield 2-hydroxy-2-methyl-3-(2-hydroxyethoxy)propanenitrile.

Condensation Reactions: The carbonyl group can also undergo condensation reactions. For instance, it can react with primary amines to form imines or with secondary amines to form enamines, both of which are valuable synthetic intermediates. youtube.com Reaction with hydrazine (B178648) or its derivatives can yield hydrazones, which are important in both characterization and further synthetic transformations like the Wolff-Kishner reduction.

The primary alcohol and the ether group offer additional avenues for synthetic modification, which can be targeted selectively. nih.gov

Hydroxyl Group Transformations: The primary hydroxyl group is a versatile handle for functional group interconversion. solubilityofthings.comyoutube.com

Oxidation: It can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents such as potassium permanganate (B83412) (KMnO₄). solubilityofthings.com

Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. For example, reaction with acetyl chloride would yield 1-(2-acetoxyethoxy)propan-2-one.

Conversion to Leaving Groups: To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group. nih.govvanderbilt.edu Reaction with sulfonyl chlorides like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base yields tosylate or mesylate esters, respectively. These are excellent leaving groups that can be displaced by a wide range of nucleophiles. vanderbilt.edu It can also be converted to a halide (e.g., using PBr₃ or SOCl₂) for subsequent substitution reactions. nih.gov

Ether Linkage Transformations: The ether linkage (C-O-C) is generally one of the most stable functional groups and is unreactive under many conditions. This stability makes it an excellent linking unit in complex molecules. However, it can be cleaved under harsh conditions, typically by refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

Detailed Kinetic and Thermodynamic Studies of Reaction Pathways

Understanding the kinetics and thermodynamics of reactions involving 2-Propanone, 1-(2-hydroxyethoxy)- is crucial for controlling reaction outcomes and optimizing yields. This involves determining the mathematical relationship between reactant concentrations and reaction rate (rate law) and quantifying the energy changes throughout the reaction.

A rate law is an equation that links the reaction rate with the concentrations of reactants and catalysts. hawaii.eduphotophysics.com It must be determined experimentally and cannot be deduced from the reaction stoichiometry. chemistry.coach For a reaction involving 2-Propanone, 1-(2-hydroxyethoxy)-, say A + B → C, the rate law would take the form: rate = k[A]^m[B]^n, where k is the rate constant and the exponents m and n are the reaction orders. hawaii.edu

To illustrate, consider the well-studied acid-catalyzed iodination of propanone, a reaction that shares the same ketone functional group. netlify.app The rate law is found to be rate = k[propanone][H⁺]. The reaction is first-order with respect to propanone and the acid catalyst, but zero-order with respect to iodine. This indicates that the rate-determining step involves the ketone and the catalyst but not the iodine. The slow step is the acid-catalyzed tautomerization of the ketone to its enol intermediate. netlify.app

For any given reaction of 2-Propanone, 1-(2-hydroxyethoxy)-, the rate law would be determined by systematically varying the concentration of each reactant while keeping others constant and observing the effect on the initial reaction rate. chemistry.coach

The activation energy (Ea) , which is the minimum energy required for a reaction to occur, can be determined from the temperature dependence of the rate constant, as described by the Arrhenius equation. By measuring the rate constant k at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the gas constant. netlify.app

Interactive Table: Hypothetical Kinetic Data for a Reaction of 2-Propanone, 1-(2-hydroxyethoxy)-

| Experiment | Initial [2-Propanone, 1-(2-hydroxyethoxy)-] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 6.0 x 10-4 |

Based on this hypothetical data, doubling the concentration of 2-Propanone, 1-(2-hydroxyethoxy)- (Exp. 1 vs. 2) doubles the rate, so the reaction is first-order in this reactant. Doubling the concentration of Reagent B (Exp. 1 vs. 3) quadruples the rate, so the reaction is second-order in Reagent B. The rate law would be: Rate = k[2-Propanone, 1-(2-hydroxyethoxy)-]¹[Reagent B]².

Reaction intermediates are transient species formed during a chemical reaction that are neither reactants nor products. Their identification provides critical insight into the reaction mechanism. For reactions involving 2-Propanone, 1-(2-hydroxyethoxy)-, several types of intermediates can be postulated based on the functional groups involved.

Tetrahedral Alkoxide Intermediates: In nucleophilic additions to the carbonyl group, the initial attack by the nucleophile results in the formation of a tetrahedral alkoxide intermediate. youtube.comyoutube.com This intermediate is typically short-lived and is protonated in a subsequent step to yield the alcohol product.

Oxocarbenium Ions: In acid-catalyzed reactions at the carbonyl, protonation of the carbonyl oxygen generates an oxocarbenium ion. This species is highly electrophilic and is a key intermediate that facilitates the attack of weak nucleophiles. youtube.com

Enol or Enolate Intermediates: In reactions involving the α-carbon (the carbon adjacent to the carbonyl), enol or enolate intermediates are common. Under acidic conditions, the ketone can tautomerize to its enol form. Under basic conditions, a proton can be abstracted from the α-carbon to form an enolate anion. These intermediates are crucial in reactions like halogenation and aldol (B89426) condensations.

The characterization of these often-unstable intermediates requires specialized techniques such as low-temperature spectroscopy (NMR, IR), flow systems, or trapping experiments where the intermediate is reacted with another reagent to form a stable, characterizable product.

Application of 2-Propanone, 1-(2-hydroxyethoxy)- as a Versatile Synthetic Building Block

The bifunctional nature of 2-Propanone, 1-(2-hydroxyethoxy)- makes it a valuable synthon, or synthetic building block, for creating more complex molecules, particularly heterocycles. organic-chemistry.org The presence of both an electrophilic site (carbonyl carbon) and a nucleophilic site (hydroxyl oxygen), separated by a flexible ether linkage, allows for intramolecular or intermolecular cyclization reactions to form a variety of ring systems.

For example, condensation reactions with bifunctional reagents can lead to the formation of five- or six-membered heterocyclic rings. Reaction with hydrazine could lead to the formation of a dihydropyridazinone derivative. Similarly, reaction with β-amino alcohols could yield substituted morpholine (B109124) or oxazepine structures. The ability to first modify one functional group (e.g., esterify the alcohol) and then perform a reaction at the second (e.g., a Wittig reaction at the ketone) further enhances its synthetic utility. This sequential reactivity allows for the controlled, stepwise assembly of complex target molecules. imperial.ac.uk

Interactive Table: Potential Heterocyclic Structures from 2-Propanone, 1-(2-hydroxyethoxy)-

| Reactant Partner | Potential Heterocyclic Product Class | Key Reaction Type |

|---|---|---|

| Hydrazine (H₂NNH₂) | Dihydropyridazinone | Condensation/Cyclization |

| Urea (H₂N(CO)NH₂) | Oxazolidinone derivative | Condensation/Cyclization |

| Thiourea (H₂N(CS)NH₂) | Thiazole derivative | Condensation/Cyclization clockss.org |

| Ethylenediamine (H₂NCH₂CH₂NH₂) | Diazepine derivative | Reductive Amination/Cyclization |

Its Integration into Multicomponent and Cascade Reactions

The structural attributes of 2-Propanone, 1-(2-hydroxyethoxy)- make it an ideal candidate for multicomponent reactions (MCRs) and cascade sequences, which are highly efficient methods for building molecular complexity in a single synthetic operation.

The presence of both a nucleophilic hydroxyl group and an electrophilic ketone carbonyl group within the same molecule opens up possibilities for intramolecular reactions that can be coupled with intermolecular processes in a cascade fashion. For instance, the hydroxyl group can react with the ketone to form a cyclic hemiketal. libretexts.orglibretexts.org This intramolecular cyclization can be the initial step in a cascade sequence, where the resulting intermediate reacts with other reagents present in the reaction mixture.

One plausible multicomponent reaction is a variation of the Strecker synthesis of α-aminonitriles. nih.gov In a hypothetical scenario, 2-Propanone, 1-(2-hydroxyethoxy)- could react with an amine and a cyanide source. The initial formation of an imine from the ketone and the amine would be followed by the intramolecular attack of the hydroxyl group and the intermolecular addition of cyanide. This would lead to the formation of a complex, substituted heterocyclic product in a single step.

Furthermore, the α-hydroxy ketone moiety is known to participate in various rearrangements, such as the α-ketol rearrangement, which can be triggered by acidic or basic conditions. researchgate.netwikipedia.org This rearrangement could be integrated into a cascade sequence to generate diverse molecular scaffolds. For example, treatment with a base could initiate a rearrangement, followed by an intermolecular reaction with an electrophile.

Below is a table outlining potential multicomponent and cascade reactions involving 2-Propanone, 1-(2-hydroxyethoxy)-.

| Reaction Type | Potential Reactants | Plausible Product Class | Mechanistic Highlights |

| Intramolecular Hemiketal-Based MCR | Amine, Isocyanide | Substituted Oxazolidines | Initial hemiketal formation, followed by reaction with the iminium ion generated from the amine and subsequent trapping by the isocyanide. |

| Strecker-Type Reaction | Ammonia, Hydrogen Cyanide | Aminonitrile-substituted Dioxanes | Formation of an imine, followed by cyclization involving the hydroxyethoxy group and addition of cyanide. nih.gov |

| Cascade α-Ketol Rearrangement/Addition | Base, Alkyl Halide | Substituted α-Hydroxy Ketones | Base-induced rearrangement of the α-hydroxy ketone followed by intermolecular alkylation of the resulting enolate. researchgate.netwikipedia.org |

| Pauson-Khand Type Reaction | Alkyne, Dicobalt Octacarbonyl | Bicyclic Enones | If the hydroxyl group is protected, the ketone could potentially participate in cobalt-mediated cyclizations with alkynes. |

Precursor in the Synthesis of Complex Organic Architectures

The unique arrangement of functional groups in 2-Propanone, 1-(2-hydroxyethoxy)- also positions it as a valuable precursor for the synthesis of more intricate and functionally rich organic molecules, particularly heterocyclic compounds.

The synthesis of various five- and six-membered heterocycles can be envisaged starting from this compound. For example, condensation reactions with dinucleophiles are a common strategy for heterocycle synthesis. The reaction of 2-Propanone, 1-(2-hydroxyethoxy)- with hydrazine or its derivatives could lead to the formation of substituted pyridazines or pyrazoles. Similarly, reaction with ureas or thioureas could yield pyrimidine (B1678525) or thiopyrimidine derivatives.

The α-hydroxy ketone functionality is a key structural motif in many natural products and biologically active compounds. researchgate.net Therefore, 2-Propanone, 1-(2-hydroxyethoxy)- could serve as a building block for the synthesis of such molecules. For instance, the hydroxyl group could be used as a handle for the introduction of other functional groups or for tethering the molecule to a solid support for combinatorial synthesis. The ketone can be a site for nucleophilic additions to build up carbon skeletons. organic-chemistry.org

Moreover, the ether linkage provides metabolic stability in certain contexts, a desirable feature in medicinal chemistry. The entire 1-(2-hydroxyethoxy)propan-2-one unit can be incorporated as a substructure in larger, more complex target molecules.

The following table summarizes potential synthetic transformations of 2-Propanone, 1-(2-hydroxyethoxy)- to yield complex organic architectures.

| Target Molecule Class | Synthetic Strategy | Key Intermediates |

| Substituted Dioxanes | Acid-catalyzed cyclization/condensation | Cyclic hemiketal, oxocarbenium ion |

| Pyridazine Derivatives | Condensation with hydrazine | Dihydropyridazine |

| Morpholine Derivatives | Reductive amination with an amino alcohol | Iminium ion, subsequent cyclization |

| Chiral α-Hydroxy Ketones | Asymmetric reduction of the ketone | Chiral diol |

| Polyfunctional Acyclic Compounds | Ring-opening of a derived heterocycle | - |

Advanced Spectroscopic and Structural Characterization of 2 Propanone, 1 2 Hydroxyethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise three-dimensional structure and electronic environment of a molecule in solution. For 2-Propanone, 1-(2-hydroxyethoxy)-, ¹H and ¹³C NMR would provide the primary framework for its structural determination.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons (CH₃), the methylene (B1212753) protons adjacent to the ketone (C(=O)CH₂O), the two sets of methylene protons in the hydroxyethoxy group (OCH₂CH₂OH), and the hydroxyl proton (OH). The chemical shifts (δ) would indicate the electronic environment of each proton, while spin-spin coupling patterns would reveal connectivity between neighboring protons.

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five unique carbon atoms in the molecule: the carbonyl carbon, the methyl carbon, and the three carbons of the 1-(2-hydroxyethoxy) substituent.

Multidimensional NMR Techniques (e.g., 2D-NOESY, HMBC)

To unambiguously assign these signals and understand spatial relationships, multidimensional NMR techniques are employed.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment would reveal correlations between protons and carbons that are two or three bonds apart. For instance, it would show a correlation between the methyl protons and the carbonyl carbon, confirming their proximity in the molecular structure.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the conformational preferences of the molecule by identifying protons that are close in space, even if they are not directly connected through bonds. This could help elucidate the folding of the hydroxyethoxy chain relative to the propanone backbone.

No experimental HMBC or 2D-NOESY data for 2-Propanone, 1-(2-hydroxyethoxy)- were found in the available literature.

Dynamic NMR for Rotational Barriers and Exchange Processes

Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to study dynamic molecular processes, such as the rotation around single bonds.

For 2-Propanone, 1-(2-hydroxyethoxy)-, DNMR could be used to investigate the rotational barrier around the C-O bonds of the ether linkage. At low temperatures, rotation might be slow enough on the NMR timescale to result in separate signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of these line-shape changes allows for the calculation of the activation energy for the rotational process.

No experimental data from dynamic NMR studies on this specific compound are publicly available.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of 2-Propanone, 1-(2-hydroxyethoxy)- is C₅H₁₀O₃, corresponding to a molecular weight of 118.13 g/mol . chemicalbook.com In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 118.

High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry

HRMS: This technique measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments.

Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. When coupled with mass spectrometry, it provides an additional dimension of separation, which can help to distinguish between isomers and conformers that may have the same mass.

Specific HRMS and IMS data for 2-Propanone, 1-(2-hydroxyethoxy)- are not available in the searched scientific literature.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Elucidation of Fragmentation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation. This provides detailed information about the connectivity of the molecule. Key fragmentation pathways for 2-Propanone, 1-(2-hydroxyethoxy)- would likely include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, which could lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 103, or the loss of the hydroxyethoxymethyl radical (•CH₂OCH₂CH₂OH) to form the acetyl cation [CH₃CO]⁺ at m/z 43.

Cleavage of the ether bond: Fragmentation at the C-O-C linkage could also occur, leading to a variety of smaller fragment ions.

While fragmentation patterns for related ketones are well-documented, specific MS/MS studies detailing the fragmentation mechanisms for 2-Propanone, 1-(2-hydroxyethoxy)- were not found.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds.

For 2-Propanone, 1-(2-hydroxyethoxy)-, key vibrational modes would include:

C=O Stretch: A strong, sharp absorption in the FTIR spectrum, typically around 1715 cm⁻¹, characteristic of an aliphatic ketone.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding. The shape and position of this band can provide information on the extent of intra- and intermolecular hydrogen bonding.

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ether and alcohol functionalities.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.

No experimentally obtained FTIR or Raman spectra specifically for 2-Propanone, 1-(2-hydroxyethoxy)- could be located for a detailed analysis.

Quantitative Analysis of Functional Group Interactions

A quantitative analysis of the functional group interactions within 2-Propanone, 1-(2-hydroxyethoxy)- would provide profound insights into its chemical behavior. This compound possesses a ketone (C=O), a primary alcohol (-OH), and an ether (C-O-C) functional group. The interplay between these groups, such as intramolecular hydrogen bonding between the hydroxyl group and the ether or ketone oxygen, dictates the molecule's conformation and reactivity.

Advanced vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are paramount for this analysis. By examining the characteristic vibrational frequencies, one can deduce the strength and nature of these interactions. For instance, the position and shape of the O-H stretching band in the IR spectrum can indicate the extent of hydrogen bonding. Computational chemistry, through methods like Density Functional Theory (DFT), would complement experimental data by modeling the vibrational modes and interaction energies, offering a theoretical basis for the observed spectroscopic features.

In Situ Spectroscopic Monitoring of Reactions

The dynamic nature of chemical reactions involving 2-Propanone, 1-(2-hydroxyethoxy)- can be elucidated using in situ spectroscopic monitoring. This powerful approach allows for the real-time observation of changes in reactant, intermediate, and product concentrations, providing a detailed kinetic and mechanistic understanding of the transformation.

Techniques such as time-resolved FTIR or NMR spectroscopy are invaluable for this purpose. For example, in a reaction where the hydroxyl group of 2-Propanone, 1-(2-hydroxyethoxy)- is esterified, one could monitor the disappearance of the O-H stretch and the appearance of a new ester carbonyl stretch in the IR spectrum. This data allows for the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions.

X-ray Diffraction for Solid-State Structure and Polymorphism

Should 2-Propanone, 1-(2-hydroxyethoxy)- exist as a crystalline solid at a given temperature, X-ray diffraction (XRD) would be the definitive method for determining its three-dimensional atomic arrangement.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

The "gold standard" for structural elucidation is single-crystal X-ray diffraction. This technique, when applicable, provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of any stereocenters. Furthermore, it reveals the intricate details of the crystal packing, such as the intermolecular hydrogen bonding network and other non-covalent interactions that govern the solid-state architecture. This information is crucial for understanding the physical properties of the solid, such as its melting point and solubility.

Computational and Theoretical Chemistry of 2 Propanone, 1 2 Hydroxyethoxy

Reaction Mechanism Prediction:Investigating potential reactions, such as its keto-enol tautomerization or decomposition pathways, by mapping the potential energy surface. This would involve locating transition state structures, calculating activation energies using methods like Transition State Theory, and providing a full energetic profile of the reaction.

Without such dedicated studies, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy. The field of computational chemistry offers powerful predictive tools, but their application to 2-Propanone, 1-(2-hydroxyethoxy)- represents a gap in the current body of research.

Prediction of Kinetic and Thermodynamic Selectivity

When a reaction can proceed through multiple pathways to yield different products, the principles of kinetic and thermodynamic control become crucial. Computational chemistry is instrumental in predicting which product will be favored under specific reaction conditions.

Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed fastest, i.e., the one with the lowest activation energy barrier, will predominate. This is known as the kinetic product.

For 2-Propanone, 1-(2-hydroxyethoxy)-, a key example of competing pathways could be the reaction of its enolate. The enolate can be formed by deprotonation of one of the α-hydrogens. In an unsymmetrical ketone like this, two different enolates can be formed. The reaction of these enolates with an electrophile would lead to different products.

Computational modeling can predict the relative energies of the transition states leading to the different products, as well as the relative stabilities of the final products.

The following data table illustrates how computational results can be used to predict selectivity in a hypothetical reaction of an enolate derived from a model hydroxy ketone.

| Product | Computational Method | ΔG‡ (kcal/mol) (Kinetic) | ΔG (kcal/mol) (Thermodynamic) |

| Product A (from less substituted enolate) | DFT (M06-2X/def2-TZVP) | 15.2 | -5.7 |

| Product B (from more substituted enolate) | DFT (M06-2X/def2-TZVP) | 18.5 | -8.1 |

Based on this hypothetical data, Product A would be the kinetic product due to its lower activation energy (15.2 kcal/mol vs. 18.5 kcal/mol). Product B, being more stable with a more negative Gibbs free energy of reaction (-8.1 kcal/mol vs. -5.7 kcal/mol), would be the thermodynamic product. Therefore, by controlling the reaction temperature and time, one could selectively favor the formation of either Product A or Product B.

Advanced Applications of 2 Propanone, 1 2 Hydroxyethoxy in Materials Science and Chemical Engineering

A Building Block for Novel Polymeric Materials

The presence of a reactive hydroxyl group and a ketone functionality within the same molecule allows 2-Propanone, 1-(2-hydroxyethoxy)- to act as a valuable monomer or crosslinker in the synthesis of new polymeric materials. This dual reactivity is key to creating polymers with tailored properties.

Crafting Specialty Polymers and Copolymers

While specific research on the synthesis of specialty polymers and copolymers directly from 2-Propanone, 1-(2-hydroxyethoxy)- is still an area of active investigation, the fundamental reactivity of its functional groups provides a clear pathway for its use in polymerization. The hydroxyl group can participate in condensation polymerizations, such as the formation of polyesters or polyurethanes. For instance, it can be reacted with diacids or diisocyanates to form the corresponding polymer chains.

Furthermore, the ketone group can be a site for various chemical modifications, either before or after polymerization, to introduce additional functionalities into the polymer structure. This could include reactions to form Schiff bases or other derivatives, further expanding the potential applications of the resulting materials.

Engineering Polymer Properties with Hydroxyethoxy-Ketone Moieties

The incorporation of the hydroxyethoxy-ketone moiety into a polymer backbone is expected to significantly influence the material's final properties. The polar hydroxyl and ketone groups can enhance adhesion, improve dyeability, and increase the hydrophilicity of the polymer. The flexible hydroxyethoxy linkage can also impact the polymer's thermal and mechanical properties, potentially leading to materials with tailored glass transition temperatures and improved processability.

The ability to control the concentration of these functional groups within the polymer matrix allows for the fine-tuning of properties such as solubility, chemical resistance, and surface energy. This level of control is highly desirable in the development of specialty coatings, adhesives, and functional films.

Innovations in Specialized Solvent Systems

The unique chemical structure of 2-Propanone, 1-(2-hydroxyethoxy)- also positions it as a compound of interest for the design of advanced solvent systems, with potential applications in green chemistry and specialized separation processes.

Exploring Solvation Parameters and Green Solvent Capabilities

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ketone and ether oxygens) suggests that 2-Propanone, 1-(2-hydroxyethoxy)- possesses interesting solvation characteristics. These features allow it to interact with a wide range of solutes, making it a potentially versatile solvent.

Investigations into its solvation parameters, such as the Kamlet-Taft parameters, would provide a more quantitative understanding of its solvent properties. Its relatively high boiling point and potential for biodegradability, owing to the ether and hydroxyl groups, make it a candidate for exploration as a green solvent, offering a potentially more environmentally benign alternative to traditional volatile organic compounds.

Application in Advanced Separation and Reaction Media

The selective solvency of 2-Propanone, 1-(2-hydroxyethoxy)- could be leveraged in advanced separation techniques. For example, it could be employed in liquid-liquid extractions or as a component in mobile phases for chromatography, where its unique polarity could enable the separation of complex mixtures.

As a reaction medium, its ability to dissolve a variety of reactants and its potential to participate in certain reaction mechanisms could lead to enhanced reaction rates and selectivities. The hydroxyl group, for instance, could act as an internal catalyst in certain transformations.

A Precursor for Fine Chemicals and Intermediates

Beyond its applications in polymers and solvents, 2-Propanone, 1-(2-hydroxyethoxy)- serves as a valuable precursor in the synthesis of a variety of fine chemicals and intermediates, excluding the pharmaceutical and agrochemical sectors. The dual functionality of the molecule provides multiple reaction sites for building more complex chemical structures.

The hydroxyl group can be readily converted into other functional groups, such as esters or ethers, while the ketone can undergo reactions like aldol (B89426) condensations, reductions, or reductive aminations. These transformations open up pathways to a diverse array of chemical products for use in fragrances, flavorings, and the synthesis of other specialty chemicals. For example, reaction with an alcohol under acidic conditions could yield an acetal, a common protecting group and functional moiety in organic synthesis.

Information regarding "2-Propanone, 1-(2-hydroxyethoxy)-" is not available in public research.

The search results did yield information on structurally related compounds, such as other propanone derivatives. However, due to the strict requirement to focus solely on "2-Propanone, 1-(2-hydroxyethoxy)-," and the absence of any dedicated research on its role as a chemical intermediate or its use in synthetic routes for complex structures, it is not possible to provide a scientifically accurate and informative article as requested.

The lack of available information suggests that "2-Propanone, 1-(2-hydroxyethoxy)-" may not be a widely studied or commercially significant compound in the specified fields of application. Therefore, the creation of an article based on detailed research findings, as per the provided outline, cannot be fulfilled at this time.

Emerging Research Directions and Future Perspectives for 2 Propanone, 1 2 Hydroxyethoxy

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform chemical synthesis from a practice of iterative experimentation to one of predictive design. For a compound like 2-Propanone, 1-(2-hydroxyethoxy)-, ML algorithms can analyze vast datasets of chemical reactions to predict outcomes with remarkable accuracy, thereby accelerating research and development.

This data-driven approach minimizes the consumption of chemical precursors and reduces the time required for discovery. princeton.edu As shown in the table below, different ML models exhibit varying levels of accuracy, but advanced models significantly outperform baseline methods, highlighting their potential to guide the synthesis of complex molecules. mit.edu For 2-Propanone, 1-(2-hydroxyethoxy)-, this means that future synthetic routes and novel applications could be discovered and optimized with unprecedented speed and efficiency.

Table 1: Comparison of Machine Learning Models for Chemical Reaction Outcome Prediction

This table, based on findings from broader chemical synthesis research, illustrates the potential accuracy of various machine learning models that could be applied to predict reactions involving 2-Propanone, 1-(2-hydroxyethoxy)-.

| Machine Learning Model | Reported Predictive Accuracy | Key Feature | Potential Application for 2-Propanone, 1-(2-hydroxyethoxy)- |

|---|---|---|---|

| Neural Network Model | Up to 78% | Ranks reaction templates based on reactant features. mit.edu | Predicting the most successful reaction pathway among several alternatives. |

| Hybrid Model (Edit-based + Fingerprint) | ~72% | Combines molecular structure changes with fingerprint representations. mit.edu | Identifying the major product in a reaction with multiple possible outcomes. |

| Random Forest | High accuracy demonstrated | Builds multiple decision trees from data subsets to generate a robust prediction. princeton.edu | Optimizing reaction yield by fine-tuning multiple parameters like temperature and concentration. |

| Baseline/Knowledge-Graph | ~33-67% | Relies on known reactions and half-reaction concepts. mit.edu | Generating a list of plausible products from known reactivity patterns. |

Advanced Flow Chemistry and Microfluidic Reactor Synthesis Optimization

Flow chemistry, which involves the continuous pumping of reactants through a reactor, presents a paradigm shift from traditional batch processing. amf.ch This technique offers superior control over reaction conditions, leading to enhanced efficiency, safety, and scalability—all of which are highly relevant for the industrial synthesis of 2-Propanone, 1-(2-hydroxyethoxy)-.

Microfluidic reactors, a key enabling technology in flow chemistry, use microscopic channels to perform chemical reactions. elveflow.com Their high surface-area-to-volume ratio allows for extremely efficient heat and mass transfer, enabling precise temperature control and rapid mixing. amf.chelveflow.com This level of control minimizes the formation of byproducts and can significantly shorten reaction times compared to batch methods. elveflow.com For the synthesis of 2-Propanone, 1-(2-hydroxyethoxy)-, this could translate to higher purity, improved yields, and a safer process, especially if the reaction is highly exothermic.

Furthermore, microfluidic systems facilitate the optimization of complex, multi-step syntheses by integrating different reaction stages into a single, automated platform. arxiv.org This "plug-and-play" approach streamlines production and allows for on-demand manufacturing, a concept that is revolutionizing the pharmaceutical and fine chemical industries. arxiv.org The application of flow chemistry could enable the development of a compact, efficient, and highly controlled manufacturing process for 2-Propanone, 1-(2-hydroxyethoxy)- and its derivatives.

Table 2: Comparative Parameters of Batch vs. Flow Chemistry for Organic Synthesis

This table outlines the typical advantages of flow chemistry over traditional batch methods, representing the improvements that could be achieved in the synthesis of 2-Propanone, 1-(2-hydroxyethoxy)-.

| Parameter | Traditional Batch Synthesis | Advanced Flow Chemistry | Advantage for 2-Propanone, 1-(2-hydroxyethoxy)- Synthesis |

|---|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, highly controlled. amf.ch | Improved safety and reduced byproduct formation. |

| Mass Transfer | Often slow and inefficient | Rapid and highly efficient mixing. elveflow.com | Increased reaction rates and higher yields. |

| Residence Time | Fixed for the entire batch | Precisely controlled and easily varied. arxiv.org | Fine-tuning of the reaction for optimal product quality. |

| Scalability | Complex, requires re-engineering | Simpler, by running longer or in parallel. nih.gov | Seamless transition from laboratory research to industrial production. |

| Safety | Large volumes of hazardous materials | Small reagent volumes at any given time. elveflow.com | Inherently safer process with minimized risk. |

Bio-Inspired Chemical Synthesis and Biocatalytic Applications

Nature provides a masterclass in precise and efficient chemical synthesis, and the field of biocatalysis seeks to harness this power by using enzymes to drive chemical reactions. nih.gov This approach offers unparalleled selectivity (enantioselectivity, regioselectivity) under mild, environmentally friendly conditions, avoiding the need for harsh reagents or extreme temperatures and pressures. nih.gov

For a molecule like 2-Propanone, 1-(2-hydroxyethoxy)-, with its distinct functional groups, biocatalysis opens up a world of possibilities for targeted modifications. For instance, specific enzyme classes could be employed to perform highly selective transformations:

Hydroxylases or Peroxygenases: These enzymes could introduce additional hydroxyl groups at specific positions on the molecule, creating novel polyol derivatives. nih.gov

Ketoreductases: An engineered ketoreductase could selectively reduce the ketone group to a secondary alcohol with a specific stereochemistry, yielding a chiral diol ether.

Transferases: These enzymes could attach other functional moieties, such as sugars or acyl groups, to the existing hydroxyl group, creating new classes of compounds with unique properties. nih.gov

Modern protein engineering and genome mining techniques are rapidly expanding the toolbox of available biocatalysts, allowing scientists to tailor enzymes for specific, non-natural substrates like 2-Propanone, 1-(2-hydroxyethoxy)-. nih.gov This bio-inspired approach can significantly shorten synthetic routes and build molecular complexity in a way that is often difficult to achieve with traditional chemistry, pointing toward a future of highly specialized and sustainable chemical production. nih.gov

Table 3: Potential Biocatalytic Transformations for 2-Propanone, 1-(2-hydroxyethoxy)-

This table presents examples of enzyme classes and the types of selective reactions they could catalyze on the target molecule, based on established biocatalytic principles.

| Enzyme Class | Catalytic Function | Potential Product from 2-Propanone, 1-(2-hydroxyethoxy)- | Key Advantage |

|---|---|---|---|

| Ketoreductase (KRED) | Stereoselective reduction of a ketone to a hydroxyl group. | Chiral 1-(2-hydroxyethoxy)propan-2-ol | Creation of a specific stereoisomer, valuable for pharmaceuticals. |

| Hydroxylase (e.g., P450) | Introduction of -OH groups at unactivated C-H bonds. nih.gov | Hydroxylated derivatives | Increased functionality and water solubility. |

| Transaminase | Conversion of a ketone to an amine. | 1-(2-hydroxyethoxy)propan-2-amine | Introduction of a nitrogen-containing functional group. |

| Acyltransferase | Transfer of an acyl group to an alcohol. nih.gov | Acylated ester derivatives | Modification of physical properties like lipophilicity. |

Sustainable Chemical Manufacturing and Circular Economy Approaches

The chemical industry is undergoing a critical transformation towards sustainability, driven by the principles of the circular economy. mdpi.com This model shifts away from the traditional linear "take-make-dispose" approach to one that emphasizes waste reduction, recycling, and the use of renewable resources. hsh-chemie.com For 2-Propanone, 1-(2-hydroxyethoxy)-, adopting these principles across its lifecycle is a key future perspective.

Sustainable manufacturing of this compound could involve several strategies:

Renewable Feedstocks: Developing synthetic routes that start from bio-based materials instead of petroleum-based precursors.

Process Intensification: Utilizing technologies like flow chemistry (as discussed in 8.2) and advanced catalysis to maximize energy and atom efficiency, thereby minimizing waste.

Solvent and Catalyst Recycling: Designing processes where solvents and catalysts are recovered and reused, reducing both cost and environmental impact.

Byproduct Valorization: Identifying applications for any byproducts generated during synthesis, transforming them from waste streams into valuable co-products. americanchemistry.com

A holistic circular approach also considers the end-of-life of products containing 2-Propanone, 1-(2-hydroxyethoxy)-. This involves designing for longevity, repairability, and ultimately, recyclability. hsh-chemie.com Advanced recycling technologies, such as chemical recycling, could potentially break down end-of-life products to recover their molecular building blocks, allowing them to be repurposed into new chemicals and closing the manufacturing loop. hsh-chemie.com Implementing these circular strategies is essential for ensuring the long-term viability and environmental stewardship of chemical production.

Table 4: Circular Economy Strategies for the Lifecycle of 2-Propanone, 1-(2-hydroxyethoxy)-

This table outlines key circular economy principles and how they could be specifically applied to the production and use of the target compound.

| Strategy | Description | Application to 2-Propanone, 1-(2-hydroxyethoxy)- Lifecycle |

|---|---|---|

| Green Synthesis | Using renewable feedstocks and energy-efficient processes. | Synthesizing the compound from bio-derived ethylene (B1197577) glycol and acetone (B3395972) precursors. |

| Waste Valorization | Converting process byproducts into valuable materials. americanchemistry.com | Finding uses for any side-reaction products, preventing their disposal as waste. |

| Closed-Loop Recycling | Recovering and reusing materials within the production process. hsh-chemie.com | Implementing systems to continuously recycle solvents and catalysts used in the synthesis. |

| Design for Disassembly | Creating end-products that can be easily taken apart for material recovery. hsh-chemie.com | If used in a polymer or formulation, ensuring it can be chemically or mechanically separated for reuse. |

Q & A

Q. What are the recommended methods for synthesizing 2-Propanone, 1-(2-hydroxyethoxy)- in laboratory settings?

The synthesis typically involves the reaction of propylene oxide with propanol in the presence of a catalyst under moderate temperatures and pressures. Continuous flow reactors may enhance reproducibility in lab-scale synthesis, though industrial-scale methods should be adapted for smaller batches. Reaction optimization includes monitoring catalyst activity (e.g., acid or base catalysts) and ensuring anhydrous conditions to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 2-Propanone, 1-(2-hydroxyethoxy)-?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of hydroxyethoxy and propanone functional groups.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For assessing purity and detecting volatile impurities.

- Infrared Spectroscopy (IR) : To identify characteristic absorption bands (e.g., C=O stretch at ~1700 cm⁻¹). Cross-referencing with PubChem or CAS Common Chemistry data ensures structural validation .

Q. What safety protocols should be implemented when handling 2-Propanone, 1-(2-hydroxyethoxy)- due to its potential hazards?

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.

- Respiratory Protection : Employ NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .

- Ventilation : Ensure fume hoods are used during synthesis to limit inhalation risks.

- Waste Disposal : Avoid drainage release; collect waste for certified disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 2-Propanone, 1-(2-hydroxyethoxy)- during synthesis?

- Catalyst Screening : Test Lewis acids (e.g., BF₃) or bases (e.g., KOH) to identify optimal catalytic activity.

- Temperature Control : Maintain 50–80°C to balance reaction rate and thermal stability.

- Solvent Selection : Use aprotic solvents (e.g., THF) to minimize side reactions.

- In Situ Monitoring : Employ FTIR or HPLC to track intermediate formation and adjust parameters dynamically .

Q. What computational approaches are suitable for predicting the physicochemical properties of 2-Propanone, 1-(2-hydroxyethoxy)- when experimental data are unavailable?

- Quantum Mechanical Calculations : Use DFT (Density Functional Theory) to estimate log P, vapor pressure, and solubility.

- QSPR Models : Correlate molecular descriptors (e.g., topological polar surface area) with properties like boiling point.

- Molecular Dynamics Simulations : Predict diffusion coefficients and viscosity in solvent systems. Cross-validate predictions with structurally analogous compounds from NIST Chemistry WebBook .

Q. How can contradictions in toxicological data from different studies on 2-Propanone, 1-(2-hydroxyethoxy)- be resolved?

- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to address carcinogenicity classifications (IARC/ACGIH ).

- Comparative Studies : Benchmark against structurally similar compounds (e.g., benzofuran derivatives) with well-documented toxicological profiles .

- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) using rodent models to clarify threshold effects.

Methodological Notes

- Data Gaps : For missing physicochemical properties (e.g., log Pow, vapor pressure), combine computational predictions with targeted experimental validation using techniques like reverse-phase HPLC for log Pow determination .

- Safety Compliance : Adhere to OSHA 29 CFR 1910 standards for exposure limits and hazard communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.